Product packaging for [(4-Bromophenyl)amino]thiourea(Cat. No.:)

[(4-Bromophenyl)amino]thiourea

Cat. No.: B13190568
M. Wt: 246.13 g/mol
InChI Key: XIPBRPCNUCVSMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Thiourea (B124793) Chemistry in Contemporary Organic and Medicinal Research

Thiourea, a structural analogue of urea (B33335) where the oxygen atom is replaced by a sulfur atom, and its derivatives are recognized as privileged structures in both organic and medicinal chemistry. nih.gov These compounds serve as versatile building blocks in organic synthesis and are integral to the framework of numerous bioactive compounds. nih.govbohrium.comresearchgate.net The reactivity of the thiourea moiety allows for its participation in a wide array of chemical transformations, making it a valuable synthon for the creation of diverse molecular architectures, including various heterocyclic compounds. wikipedia.orgrsc.orgsphinxsai.com

In medicinal chemistry, the thiourea functional group plays a crucial role due to its ability to form stable hydrogen bonds with biological targets such as proteins and enzymes. nih.gov This interaction is fundamental to the wide range of pharmacological properties exhibited by thiourea derivatives, which include antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant activities. bohrium.comrsc.orgmdpi.comresearchgate.net The adaptability of the thiourea scaffold allows for systematic structural modifications, enabling researchers to fine-tune the biological activity and pharmacokinetic profiles of these molecules. jocms.orgnih.gov

Importance of Bromine Substitution in Aryl Systems within Chemical and Biological Contexts

The introduction of halogen atoms, particularly bromine, into aryl systems is a well-established strategy in drug design and medicinal chemistry. researchgate.netnih.gov For a long time, halogens were primarily considered for their steric and lipophilic contributions to a molecule. nih.gov However, it is now understood that halogens, especially bromine, can participate in specific, highly directional non-covalent interactions known as halogen bonds. acs.orgnih.gov A halogen bond is formed between a covalently bonded halogen atom (the Lewis acid) and a Lewis base, such as an oxygen or nitrogen atom in a biological macromolecule. acs.orgacs.org

This interaction, driven by a region of positive electrostatic potential on the halogen atom termed a "σ-hole," can significantly enhance binding affinity and selectivity for a biological target. nih.govacs.org Bromine is particularly effective in forming these bonds, with Br···O interactions being stronger than Cl···O contacts. acs.org Beyond halogen bonding, the presence of bromine can also improve a compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. researchgate.net The versatile reactivity of brominated aryl compounds also makes them valuable intermediates in chemical synthesis. vasu-industries.com

Scope and Research Focus on [(4-Bromophenyl)amino]thiourea and Related Derivatives

The compound this compound, which integrates a brominated aryl ring with a thiourea core, represents a focal point of research interest. This specific combination of structural motifs suggests the potential for synergistic effects, combining the hydrogen-bonding capacity of the thiourea group with the unique properties imparted by the bromine atom. nih.govontosight.ai Research into this and related N-aryl-N'-aminothioureas is driven by the quest for novel therapeutic agents with enhanced biological activity. jocms.organalis.com.my

Studies on brominated thiourea derivatives often explore their potential as anticancer, antimicrobial, and enzyme inhibitory agents. nih.govanalis.com.myresearchgate.net The systematic variation of substituents on the aryl ring and the thiourea nitrogens allows for the investigation of structure-activity relationships (SAR), providing valuable insights for the rational design of more potent and selective compounds. nih.govscilit.com

Historical Context of Thiourea Research and its Diverse Applications

The history of thiourea research dates back to the 19th century, with the first synthesis of thiourea reported in 1873 by Marceli Nencki. nih.gov This discovery followed the groundbreaking synthesis of urea by Friedrich Wöhler in 1828, which was a pivotal moment in the history of chemistry. nih.gov Initially, thiourea and its derivatives found applications in various industries, including photography, as a fixing agent, and in the manufacturing of resins and textiles. wikipedia.orgbritannica.com

In the realm of medicine, the antithyroid properties of thiourea were identified in the 1930s, leading to its use in the treatment of hyperthyroidism. taylorandfrancis.com Over the decades, the therapeutic applications of thiourea derivatives have expanded significantly, with compounds being developed as antibacterial, antiviral, and anticancer agents. nih.govresearchgate.net For instance, some thiourea derivatives have been used to treat tuberculosis infections. nih.gov The rich history and diverse applications of thiourea compounds underscore their enduring importance in science and technology. sciencepublishinggroup.comijsrst.combasjsci.edu.iq

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BrN3S B13190568 [(4-Bromophenyl)amino]thiourea

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8BrN3S

Molecular Weight

246.13 g/mol

IUPAC Name

(4-bromoanilino)thiourea

InChI

InChI=1S/C7H8BrN3S/c8-5-1-3-6(4-2-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12)

InChI Key

XIPBRPCNUCVSMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NNC(=S)N)Br

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 4 Bromophenyl Amino Thiourea

Established Synthetic Routes to N-Arylthioureas

The synthesis of N-arylthioureas, a class of compounds to which [(4-Bromophenyl)amino]thiourea belongs, can be achieved through several established methodologies. These routes offer flexibility in terms of starting materials, reaction conditions, and scalability.

Reaction of Isothiocyanates with Primary Amines

A primary and widely utilized method for synthesizing N-arylthioureas involves the reaction of aryl isothiocyanates with primary amines. acs.orggoogle.com This reaction is a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group.

The general reaction is as follows:

Ar-N=C=S + R-NH2 → Ar-NH-C(=S)-NH-R

Where Ar represents an aryl group and R can be an alkyl or another aryl group. In the context of this compound, the reaction would involve 4-bromophenyl isothiocyanate and a suitable amine. The reaction is often carried out in a solvent like toluene (B28343) under reflux conditions. acs.org Mechanistically, the lone pair of electrons on the nitrogen atom of the primary amine attacks the central carbon atom of the isothiocyanate.

This method is favored for its generally high yields and the commercial availability of a wide range of isothiocyanates and primary amines. acs.orggoogle.com

Condensation Reactions Involving Thiourea (B124793) and α-Haloketones

Another significant synthetic route involves the condensation of thiourea with α-haloketones, which typically leads to the formation of 2-aminothiazole (B372263) derivatives. nih.govnih.govnanobioletters.com While this method does not directly yield N-arylthioureas of the type this compound, it is a crucial reaction for creating heterocyclic structures derived from a thiourea backbone. For instance, the reaction of p-bromoacetophenone with thiourea in the presence of a catalyst like iodine yields 4-(4-bromophenyl)thiazol-2-amine. nih.gov

The reaction generally proceeds via the Hantzsch thiazole (B1198619) synthesis mechanism. nih.gov The initial step is the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by cyclization and dehydration to form the thiazole ring. Various catalysts and reaction conditions, including microwave irradiation and the use of heterogeneous catalysts like copper silicate, have been employed to improve the efficiency of this reaction. nanobioletters.com

Utilization of Phase-Transfer Catalysis in Thiourea Synthesis

Phase-transfer catalysis (PTC) has emerged as a powerful technique to enhance the synthesis of thiourea derivatives, including N-aryl-N'-acylthioureas. tandfonline.comasianpubs.org This method is particularly useful when dealing with reactants that are soluble in different, immiscible phases. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether, facilitates the transfer of one reactant across the interface into the other phase, thereby accelerating the reaction. tandfonline.com

In the synthesis of N-aryl-N'-acylthioureas, a solid-liquid phase-transfer catalysis approach is often employed. For example, the reaction of an acyl chloride with ammonium thiocyanate (B1210189) can be catalyzed by polyethylene (B3416737) glycol (PEG-400) to form an acyl isothiocyanate in situ. tandfonline.comasianpubs.org This reactive intermediate then readily reacts with an aromatic amine to produce the desired N-aryl-N'-acylthiourea in high yield. tandfonline.comasianpubs.org The use of PTC offers several advantages, including milder reaction conditions, shorter reaction times, simpler work-up procedures, and often higher yields compared to traditional methods. tandfonline.comasianpubs.org

Specific Synthesis of this compound Precursors

Another approach is the reaction of 4-bromoaniline (B143363) with carbon disulfide in the presence of a base, followed by treatment with an oxidizing agent. A more convenient laboratory-scale synthesis involves the reaction of 4-bromoaniline with N,N-diethylthiocarbamoyl chloride. google.com

Furthermore, the synthesis of 4-(4-bromophenyl)thiazol-2-amine, another important precursor for derivatization, is typically achieved through the Hantzsch thiazole synthesis. This involves the condensation of 4'-bromoacetophenone (B126571) with thiourea. nih.govtandfonline.com Lactic acid has been reported as an effective catalyst and solvent for this one-pot synthesis, leading to high yields of the desired product. tandfonline.com

Functionalization and Derivatization Approaches from the this compound Core

The this compound core structure serves as a versatile platform for the synthesis of a wide array of derivatives with diverse applications. Functionalization can be targeted at the amino groups or the thiocarbonyl group, allowing for the introduction of various substituents and the construction of more complex molecular architectures.

Formation of N-Acylthiourea Derivatives

A significant derivatization strategy involves the acylation of the amino group of this compound to form N-acylthiourea derivatives. These compounds are of particular interest due to their biological activities and role as intermediates in heterocyclic synthesis. researchgate.netiau.ir

The synthesis of N-acylthioureas typically involves the reaction of an aroyl isothiocyanate with an amine. google.com For instance, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide can be synthesized by reacting benzoyl isothiocyanate with 4-bromoaniline. researchgate.nettubitak.gov.tr The benzoyl isothiocyanate is often generated in situ from the reaction of benzoyl chloride and ammonium thiocyanate. google.com

Phase-transfer catalysis can also be effectively employed in the synthesis of N-acylthiourea derivatives. tandfonline.comasianpubs.org The use of a catalyst like tetrabutylammonium (B224687) bromide (TBAB) can significantly improve the yield of the aroyl isothiocyanate intermediate, which then reacts with the arylamine. tubitak.gov.trnih.gov

The resulting N-acylthiourea derivatives can be further modified. For example, they can undergo cyclization reactions to form various heterocyclic compounds. iau.ir The presence of the bromine atom on the phenyl ring also provides a handle for further functionalization through cross-coupling reactions.

Incorporation into Novel Heterocyclic Systems

The reactivity of the thiourea core of this compound enables its use as a key building block in the construction of diverse heterocyclic rings. Through cyclocondensation reactions with appropriate bifunctional reagents, the nitrogen and sulfur atoms of the thiourea can be integrated into new ring systems such as thiazoles, thiadiazoles, and triazoles.

Synthesis of Thiazole Derivatives:

A primary application of N-aryl thioureas is in the Hantzsch thiazole synthesis. This method involves the reaction of a thiourea derivative with an α-haloketone. When this compound is treated with an α-haloketone, such as 2-chloro-1-phenylethanone, it undergoes a cyclocondensation reaction to yield a 2-(arylamino)-1,3-thiazole derivative. The reaction typically proceeds by initial S-alkylation of the thiourea by the α-haloketone, followed by intramolecular cyclization and dehydration. This approach provides a direct route to thiazoles bearing the 4-bromophenylamino substituent at the 2-position. researchgate.net While many reported syntheses react 4-bromo-α-haloacetophenones with unsubstituted thiourea to yield 4-(4-bromophenyl)thiazol-2-amines, the use of N-(4-bromophenyl)thiourea itself allows for the introduction of the substituted amino group directly. nanobioletters.comtandfonline.comajrconline.orgresearchgate.net

Synthesis of Thiadiazole Derivatives:

This compound can also be utilized to construct 1,3,4-thiadiazole (B1197879) rings. One established method involves the reaction of N-arylthiosemicarbazides with acyl halides or anhydrides followed by cyclization. A more direct approach can involve the oxidative cyclization of thiosemicarbazones or the reaction of substituted thioureas with hydrazonoyl halides. semanticscholar.org For instance, starting from a precursor like 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, further reaction with an isothiocyanate can lead to a thiourea-thiadiazole conjugate. derpharmachemica.comnih.govjst.go.jp These reactions highlight the utility of the thiourea moiety in forming five-membered rings containing two nitrogen atoms and one sulfur atom.

Synthesis of Triazole and Tetrazole Derivatives:

The transformation of thiourea derivatives into triazoles is another important synthetic strategy. For example, N-aroylthioureas, which can be prepared from this compound, can be cyclized with hydrazine (B178648) hydrate (B1144303) to form 1,2,4-triazole-3-thiones. isres.org A specific literature example demonstrates the cyclization of N-(4-bromophenyl)-2-(furan-2-carbonyl)hydrazinecarbothioamide with sodium hydroxide (B78521) to yield 4-(4-bromophenyl)-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. isres.org Furthermore, thiourea-based compounds can serve as precursors for tetrazoles, as demonstrated by the synthesis of 1-(4-bromophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine from a corresponding thiourea substrate. mdpi.com

Table 1: Synthesis of Heterocyclic Systems from this compound and its Analogues

HeterocycleGeneral MethodReactantsProduct Example
Thiazole Hantzsch SynthesisThis compound + α-Haloketone2-[(4-Bromophenyl)amino]-4-phenyl-1,3-thiazole
Thiadiazole Cyclocondensation5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine + Isothiocyanate1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-arylthiourea
Triazole Cyclization of AcylthioureaN-(4-Bromophenyl)carbothioyl-hydrazine + Acid4-(4-Bromophenyl)-5-substituted-4H-1,2,4-triazole-3-thiol
Tetrazole Desulfurative CyclizationN-Aryl-N'-(cyanomethyl)thiourea + Sodium Azide1-(4-Bromophenyl)-1H-tetrazol-5-amine derivative

Synthesis of Bis-Thiourea Analogues

Bis-thiourea analogues are molecules containing two thiourea units, often connected by a linker or spacer. These compounds are of interest for their potential applications in coordination chemistry and materials science. The synthesis of bis-thiourea analogues can be achieved through several strategic approaches, typically involving the reaction of diamines with isothiocyanates or diisothiocyanates with amines.

Synthesis from Diamines and Isothiocyanates:

A straightforward method for preparing both symmetrical and unsymmetrical bis-thioureas involves the reaction of a diamine with an appropriate isothiocyanate. To synthesize an analogue related to this compound, one could react a diamine (e.g., 1,4-phenylenediamine or hexane-1,6-diamine) with two equivalents of 4-bromophenyl isothiocyanate. analis.com.mynih.gov This reaction typically proceeds via nucleophilic attack of the amine groups on the electrophilic carbon of the isothiocyanate, yielding the corresponding bis-thiourea derivative. The choice of the diamine allows for variation in the length and nature of the spacer connecting the two thiourea moieties.

Synthesis from Diisothiocyanates and Amines:

An alternative route involves the use of a diisothiocyanate as the linking unit. This method is particularly useful for creating symmetrical bis-thioureas. The synthesis begins with the conversion of a diacyl chloride (e.g., isophthaloyl dichloride or terephthaloyl chloride) into a diisothiocyanate intermediate by reacting it with a thiocyanate salt, such as ammonium or potassium thiocyanate. aip.orgresearchgate.net This reactive intermediate is then treated with two equivalents of an amine. Using 4-bromoaniline as the amine component in this reaction would lead to the formation of a symmetrical bis-thiourea containing two N-(4-bromophenyl)thiourea units linked by the central aromatic spacer. aip.orgresearchgate.net

Table 2: General Strategies for the Synthesis of Bis-Thiourea Analogues

StrategyReactant 1Reactant 2Product TypeGeneral Structure Example
Diamine + IsothiocyanateDiamine (e.g., hexane-1,6-diamine)4-Bromophenyl isothiocyanate (2 eq.)Symmetrical Bis-ThioureaBr-Ph-NH-C(S)-NH-(CH₂)₆-NH-C(S)-NH-Ph-Br
Diisothiocyanate + AmineDiisothiocyanate (e.g., Isophthaloyl isothiocyanate)4-Bromoaniline (2 eq.)Symmetrical Bis-ThioureaBr-Ph-NH-C(S)-NH-C(O)-[C₆H₄]-C(O)-NH-C(S)-NH-Ph-Br

These synthetic methodologies demonstrate the chemical versatility of this compound and its related precursors, enabling the construction of a wide range of more complex and functionally diverse molecules.

Advanced Structural Elucidation and Spectroscopic Characterization

Single Crystal X-ray Diffraction Analysis of [(4-Bromophenyl)amino]thiourea and its Analogues

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. This analysis provides definitive information on the crystal system, space group, molecular conformation, and the nature of intermolecular interactions that dictate the supramolecular architecture.

The crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, an analogue of the title compound, has been determined by single-crystal X-ray diffraction. tubitak.gov.trresearchgate.net It crystallizes in the monoclinic space group P21/n. tubitak.gov.trresearchgate.net Another related compound, N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide, also crystallizes in the monoclinic system, but with the space group P21/c. researchgate.net The orthorhombic crystal system with the space group Pbca has also been observed for some thiourea (B124793) derivatives. researchgate.netresearchgate.net

A summary of the crystallographic data for selected this compound analogues is presented below:

Compound NameCrystal SystemSpace GroupReference
N-{[(4-bromophenyl)amino]carbonothioyl}benzamideMonoclinicP21/n tubitak.gov.trresearchgate.net
N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamideMonoclinicP21/c researchgate.net
Analogue HL⁴OrthorhombicPbca researchgate.net
1,3-Bis(4-bromophenyl)thiourea (B11940885)OrthorhombicPbca researchgate.net

The two bromophenyl rings in 1,3-bis(4-bromophenyl)thiourea adopt a cis-cis configuration with respect to the C-N bonds of the thiourea group. researchgate.net In N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide, the dihedral angle between the aromatic rings is 9.17 (5)°. iucr.org

The crystal packing of this compound and its analogues is governed by a network of intermolecular interactions. A common feature is the formation of inversion dimers through pairs of N—H⋯S hydrogen bonds, creating R₂²(8) loops. iucr.org In addition to the robust N—H⋯S interactions, weaker C—H⋯O and C—H⋯S hydrogen bonds also play a role in stabilizing the crystal structure. researchgate.netiucr.org

In the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, the packing is three-dimensional and involves one classical N—H⋯O hydrogen bond and four weaker C—H⋯X (where X = O, S, Br) hydrogen bonds. tubitak.gov.tr For N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide, the molecules form a three-dimensional framework through N—H⋯Br and C—H⋯O hydrogen bonds, supplemented by S⋯Br and S⋯S interactions. nih.gov The crystal packing of 1,3-bis(4-bromophenyl)thiourea is characterized by N—H⋯S hydrogen bonds. researchgate.net Hirshfeld surface analysis of N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide indicates that H⋯H, C⋯H/H⋯C, and Br⋯H/H⋯Br contacts are the most significant contributors to the crystal packing. iucr.org

Comprehensive Spectroscopic Investigations for Structural Confirmation and Electronic Properties

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for confirming the molecular structure and probing the electronic properties of this compound and its derivatives in solution and the solid state.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to characterize this compound derivatives. tubitak.gov.trtubitak.gov.trrsc.org In the ¹H NMR spectrum of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, the N-H protons appear as broad signals at approximately 12.95 and 12.03 ppm in a DMSO solution. tubitak.gov.tr For a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, the aromatic C-H protons resonate as a multiplet in the range of 6.939–7.52 ppm. nih.gov

The ¹³C NMR spectrum of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide shows characteristic peaks for the carbonyl (C=O) and thiocarbonyl (C=S) carbons at approximately δ 168.2 and 181.0, respectively. tubitak.gov.tr In 4-(4-bromophenyl)-thiazol-2-amine derivatives, the carbon atoms of the phenyl ring appear around 109.4-150.8 ppm, while the thiazole (B1198619) carbons are observed around 109.6-172.4 ppm. nih.gov

A summary of selected NMR data is provided below:

Compound/FragmentNucleusChemical Shift (ppm)Reference
N-{[(4-bromophenyl)amino]carbonothioyl}benzamide¹H (N-H)12.95, 12.03 tubitak.gov.tr
4-(4-bromophenyl)-thiazol-2-amine derivatives¹H (Ar-H)6.939–7.52 nih.gov
N-{[(4-bromophenyl)amino]carbonothioyl}benzamide¹³C (C=O)~168.2 tubitak.gov.tr
N-{[(4-bromophenyl)amino]carbonothioyl}benzamide¹³C (C=S)~181.0 tubitak.gov.tr
4-(4-bromophenyl)-thiazol-2-amine derivatives¹³C (Phenyl C)109.4-150.8 nih.gov
4-(4-bromophenyl)-thiazol-2-amine derivatives¹³C (Thiazole C)109.6-172.4 nih.gov

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and its analogues by observing their characteristic vibrational frequencies. tubitak.gov.trtubitak.gov.trrsc.org The IR spectrum of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide displays a strong absorption at 3352 cm⁻¹ corresponding to the free N-H stretching vibration and another at 3212 cm⁻¹ which is attributed to the N-H group involved in hydrogen bonding. tubitak.gov.tr In a related series of N-acyl thiourea derivatives, the C=O stretching vibrations are observed in the range of 1676-1681 cm⁻¹, while the C=S stretching vibrations appear between 1146-1173 cm⁻¹. researchgate.net For N-(4-bromophenyl)thiourea, characteristic absorption bands are located at 1617 cm⁻¹ and 509 cm⁻¹. rsc.org

Key IR absorption bands for this compound and its analogues are summarized below:

Functional GroupVibrational ModeWavenumber (cm⁻¹)Reference
N-HStretching (free)3352 tubitak.gov.tr
N-HStretching (H-bonded)3212 tubitak.gov.tr
N-HStretching (thiocarbamoyl)3200-3250 rsc.org
C=OStretching1676-1681 researchgate.net
C=C (aromatic)Stretching~1595 researchgate.net
C=SStretching1146-1173 researchgate.net
C-N (Ar-NH₂)Stretching~1265 nih.gov
C-S (thiazole)Stretching~725 nih.gov
N-(4-bromophenyl)thioureaCharacteristic band1617, 509 rsc.org

Mass Spectrometry: Molecular Ion Detection and Fragmentation Pattern Elucidation

Mass spectrometry provides critical information for confirming the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The mass spectrum of the compound displays a distinct molecular ion peak [M]⁺. Given the presence of bromine, this peak appears as a characteristic doublet with approximately equal intensities, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. The calculated molecular weight for the ⁷⁹Br isotope (C₇H₈⁷⁹BrN₂S) is approximately 230.97 g/mol , and for the ⁸¹Br isotope (C₇H₈⁸¹BrN₂S) is 232.97 g/mol . The observed molecular ion peaks will be found at m/z values corresponding to these masses. nih.gov

The fragmentation of this compound under electron impact ionization follows logical pathways dictated by the stability of the resulting fragments. Key fragmentation steps include:

Loss of the amino group: Cleavage of the N-N bond can lead to the loss of an amino group (•NH₂), resulting in a significant fragment ion.

Formation of the 4-bromophenyl isothiocyanate cation: A common fragmentation pathway for N-arylthioureas involves the formation of the corresponding isothiocyanate cation [Br-C₆H₄-NCS]⁺.

Cleavage of the C-N bond: Fission of the bond between the bromophenyl ring and the nitrogen atom can generate the 4-bromophenyl cation [Br-C₆H₄]⁺. The isotopic signature of bromine would be apparent in this fragment.

Loss of hydrogen sulfide (B99878): Rearrangement followed by the elimination of a hydrogen sulfide molecule (H₂S) can also occur.

Analysis of the mass spectrum reveals prominent peaks that support these fragmentation pathways. The NIST Mass Spectrometry Data Center reports key peaks for (4-bromophenyl)thiourea, which is an isomer of the subject compound but provides insight into the fragmentation of the bromophenylthiourea core. nih.gov For N-p-Bromophenylthiourea, major peaks are observed at m/z values of 173 and 171, which can be attributed to the [C₆H₄BrNH]⁺ fragment, and the molecular ion peak at m/z 232. nih.gov

Table 1: Key Mass Spectrometry Data for (4-bromophenyl)thiourea. nih.gov
m/z ValueProposed FragmentSignificance
232/234[C₇H₈BrN₂S]⁺Molecular Ion Peak ([M]⁺)
171/173[C₆H₄BrNH]⁺Fragment from loss of thiourea moiety

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation Effects

The electronic absorption spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, provides insights into the electronic transitions within the molecule. The spectrum is characterized by absorption bands in the ultraviolet region, arising from π → π* and n → π* transitions.

The primary chromophores in the molecule are the 4-bromophenyl group and the thiocarbonyl (C=S) group.

π → π Transitions:* The aromatic phenyl ring gives rise to intense absorption bands corresponding to π → π* transitions. The presence of the bromine atom and the aminothiourea substituent on the ring acts as auxochromes, causing a bathochromic (red) shift of these bands compared to unsubstituted benzene. The conjugation between the phenyl ring's π-system and the lone pair of electrons on the adjacent nitrogen atom extends the chromophore, further influencing the position and intensity of these absorptions.

n → π Transitions:* The thiocarbonyl group (C=S) contains non-bonding electrons (n-electrons) on the sulfur atom. This allows for a lower-energy n → π* transition, which typically appears as a weaker absorption band at a longer wavelength than the π → π* transitions.

In related thiourea derivatives, intense absorption maxima are often observed which are attributed to π → π* electronic transitions, while weaker bands at longer wavelengths are assigned to n → π* transitions. sapub.org The electronic properties, such as HOMO and LUMO energies, indicate that intramolecular charge transfer (ICT) can occur within the molecule, often from the electron-donating amino groups towards the electron-withdrawing thiocarbonyl or aromatic parts of the molecule. nih.gov The conjugation between the 4-bromophenyl ring and the thiourea moiety facilitates this charge transfer, affecting the energy of the electronic transitions.

Table 2: Expected Electronic Transitions for this compound.
Transition TypeAssociated ChromophoreExpected Wavelength Region
π → π4-Bromophenyl ring, C=S groupShorter UV region (intense)
n → πC=S group (thiocarbonyl)Longer UV region (weak)

Tautomeric Equilibria in Thiourea Systems

Thiourea and its derivatives, including this compound, can exist in different tautomeric forms in solution. Tautomerism is the phenomenon where isomers, called tautomers, interconvert through the migration of an atom or group, most commonly a proton. numberanalytics.com For this compound, two principal types of tautomerism are possible: thione-thiol and amine-imine tautomerism.

Thione-Thiol Tautomerism: This is the most significant tautomeric equilibrium in thiourea systems. It involves the migration of a proton from a nitrogen atom to the sulfur atom of the thiocarbonyl group. This results in an equilibrium between the thione form (containing a C=S double bond) and the thiol (or isothiourea) form (containing a C-SH group and a C=N double bond).

Thione Form: this compound

Thiol (Isothiourea) Form: (Z)-1-(4-bromophenyl)-1-aminomethanimidothioic acid

In most cases, the thione form is thermodynamically more stable and predominates in the equilibrium mixture.

Amine-Imine Tautomerism: This involves the migration of a proton between the two nitrogen atoms of the hydrazine (B178648) moiety, leading to an equilibrium between the amino form and the imino form. chimia.ch

The position of the tautomeric equilibrium can be influenced by several factors, including the nature of the solvent, temperature, and the electronic properties of substituents on the aromatic ring. numberanalytics.comnih.gov For instance, polar solvents may stabilize one tautomer over another through hydrogen bonding. The study of prototropic tautomerism is crucial as the different tautomers may exhibit distinct chemical reactivity and biological activity. chimia.ch

Coordination Chemistry of 4 Bromophenyl Amino Thiourea with Metal Ions

Ligand Properties and Potential Coordination Modes of [(4-Bromophenyl)amino]thiourea

This compound, a derivative of thiourea (B124793), possesses multiple donor sites that allow for diverse coordination behaviors with metal ions. The inherent electronic properties and structural flexibility of the thiourea backbone, combined with the influence of the 4-bromophenyl substituent, define its role as a versatile ligand in coordination chemistry.

Role of Sulfur and Nitrogen Donor Atoms in Chelation

The coordination chemistry of thiourea and its derivatives is largely dictated by the presence of soft sulfur and hard nitrogen donor atoms. scienceasia.org The thiourea moiety, N-C(S)-N, offers key sites for metal binding. The primary coordination site is the sulfur atom of the thiocarbonyl group (C=S), which acts as a soft donor and readily coordinates to soft or borderline metal ions. scienceasia.orgmdpi.com

The nitrogen atoms of the amino groups also possess lone pairs of electrons and can act as hard donor sites. scienceasia.org This dual-donor capability allows this compound to function as a chelating agent, forming stable ring structures with a central metal ion. The formation of these chelate rings significantly enhances the thermodynamic stability of the resulting metal complexes compared to coordination with monodentate ligands. The acidity of the amine hydrogen atoms provides an additional avenue for interaction, including deprotonation, which facilitates anionic bidentate chelation. scienceasia.orgstackexchange.com

Monodentate vs. Bidentate Coordination Patterns

This compound can exhibit different coordination patterns, primarily acting as either a monodentate or a bidentate ligand.

Monodentate Coordination: In its neutral form, the ligand typically coordinates to a single metal center through the sulfur atom of the thiocarbonyl group. mdpi.com This is the most common coordination mode, especially with soft metal ions that have a high affinity for sulfur. cardiff.ac.uk In this arrangement, the ligand acts as a terminal ligand, bonding to the metal without forming a chelate ring.

Bidentate Coordination: The ligand can coordinate to a metal ion using both a sulfur and a nitrogen atom, forming a chelate ring. mdpi.com This bidentate coordination generally occurs after the deprotonation of one of the N-H groups, allowing the nitrogen atom to form a coordinate bond with the metal. mdpi.comstackexchange.com This mode results in an anionic ligand that forms a stable four-membered M-S-C-N ring system. researchgate.net The presence of a base in the reaction mixture can promote this deprotonation and favor bidentate chelation. mdpi.com

The choice between monodentate and bidentate coordination is influenced by several factors, including the nature of the metal ion, the reaction conditions (such as pH and the presence of a base), and the steric and electronic effects of the substituents on the thiourea backbone. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogs is well-established, typically involving straightforward reaction pathways. Characterization relies on a suite of spectroscopic and analytical techniques to elucidate the structure and bonding within the coordination compounds.

Preparation of Transition Metal Complexes (e.g., Cu(II), Ni(II), Zn(II), Cd(II), Sn(II))

Metal complexes of thiourea derivatives are generally synthesized by reacting the ligand with a corresponding metal salt in a suitable solvent. For instance, complexes of divalent metals such as Cu(II), Ni(II), Zn(II), and Cd(II) are commonly prepared by mixing an ethanolic solution of the metal acetate (B1210297) or chloride with an ethanolic solution of the ligand. asianpubs.org The reaction mixture is often refluxed for a period to ensure completion of the reaction. mdpi.comasianpubs.org

The stoichiometry of the reactants (metal-to-ligand ratio) is a critical parameter that influences the structure of the final complex. A 1:2 metal-to-ligand ratio is frequently employed. asianpubs.org The synthesis can be carried out under neutral conditions to favor monodentate coordination or in the presence of a base, such as triethylamine (B128534) (Et3N), to facilitate deprotonation and encourage bidentate S,N-chelation. mdpi.com The resulting solid complexes are typically isolated by filtration, washed with a suitable solvent like ethanol (B145695), and dried.

Spectroscopic Signatures of Complexation (e.g., Shifts in IR/NMR, UV-Vis changes)

Spectroscopic methods are indispensable for confirming the coordination of this compound to a metal ion. Specific shifts in infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra serve as diagnostic indicators of complex formation.

Infrared (IR) Spectroscopy: Comparison of the IR spectrum of the free ligand with that of its metal complex reveals key changes in vibrational frequencies.

ν(C=S) band: Coordination through the sulfur atom typically leads to a shift of the C=S stretching vibration to a lower frequency (wavenumber). This indicates a weakening of the C=S bond due to the donation of electron density from sulfur to the metal. mdpi.com

ν(C-N) band: Conversely, the C-N stretching frequency often shifts to a higher wavenumber upon complexation. This is attributed to an increased double-bond character of the C-N bond as electron density flows from the nitrogen atoms through the C=S bond towards the metal. mdpi.com

ν(N-H) band: In bidentate coordination involving nitrogen, the N-H stretching band may shift or, in the case of deprotonation, disappear entirely. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the electronic environment of the ligand upon complexation.

¹H NMR: The signal corresponding to the N-H protons is particularly sensitive to coordination. A downfield shift of the NH proton signal can suggest coordination through the sulfur atom, which increases the electron density on the proton. mdpi.com

¹³C NMR: The resonance of the thiocarbonyl carbon (C=S) is a key diagnostic peak. A downfield shift of the C=S signal upon complexation indicates a decrease in electron density on this carbon atom, consistent with coordination through the adjacent sulfur atom. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The formation of a metal complex often results in significant changes in the electronic absorption spectrum.

New absorption bands may appear, or existing bands may undergo a bathochromic (red shift) or hypochromic (decrease in intensity) shift. nih.govnih.gov

Changes in the intramolecular charge transfer (ICT) band are often observed, indicating the formation of a new complexed species. nih.gov The appearance of an isosbestic point in titration experiments can confirm the existence of an equilibrium between the free ligand and the metal complex. nih.govnih.gov

Table 1: Typical Spectroscopic Changes Upon Complexation of Thiourea Derivatives
Spectroscopic TechniqueKey Functional GroupObserved Change in Metal ComplexIndication
IR SpectroscopyC=SShift to lower frequencyCoordination via Sulfur
C-NShift to higher frequencyElectron delocalization upon S-coordination
N-HDisappearance or shiftCoordination via Nitrogen (deprotonation)
NMR Spectroscopy¹H (N-H)Downfield shiftCoordination via Sulfur
¹³C (C=S)Downfield shiftDecreased electron density on Carbon
UV-Vis SpectroscopyLigand BandsShift in λmax, appearance of new bandsFormation of metal-ligand complex

Structural Analysis of Coordination Compounds (e.g., Proposed Geometries, X-ray crystallography of complexes)

The structural elucidation of metal complexes of this compound is crucial for understanding their chemical properties. While spectroscopic data provides strong evidence for coordination, single-crystal X-ray diffraction offers unambiguous determination of the solid-state geometry.

Based on spectroscopic and magnetic susceptibility data, various geometries can be proposed for the metal complexes. The final geometry is dependent on the coordination number of the metal ion and the stoichiometry of the complex. Common geometries for transition metal complexes include:

Tetrahedral: Often observed for d¹⁰ metal ions like Zn(II) and Cd(II).

Square Planar: Common for d⁸ metal ions such as Ni(II) and Pd(II).

Octahedral: Typically formed with metal ions that favor a coordination number of six, such as Co(II) and Fe(III). cardiff.ac.ukresearchgate.net

Table 2: Common Geometries of Transition Metal Complexes with Thiourea-type Ligands
Metal Ion Exampled-electron countCommon Coordination NumberProposed Geometry
Cu(II)d⁹4 or 6Square Planar / Distorted Octahedral
Ni(II)d⁸4 or 6Square Planar / Octahedral
Zn(II)d¹⁰4Tetrahedral
Cd(II)d¹⁰4Tetrahedral

Reactivity and Stability of this compound Metal Complexes

The reactivity and stability of metal complexes derived from this compound are crucial determinants of their potential applications, influencing their behavior in different chemical environments and their lifespan under various conditions. The electronic properties of the 4-bromophenyl group, combined with the versatile coordination nature of the thiourea moiety, impart a unique set of characteristics to these complexes.

General Reactivity

The reactivity of this compound metal complexes is largely governed by the nature of the metal ion, its oxidation state, and the coordination geometry. The thiourea ligand can be monodentate or bidentate, coordinating through the sulfur and/or nitrogen atoms. This variability in coordination mode can lead to a range of reactions.

Ligand Displacement Reactions:

Ligand displacement is a common reaction for these complexes. The lability of the this compound ligand or other co-ligands in the coordination sphere depends on several factors, including the strength of the metal-ligand bonds and the nature of the incoming ligand. For instance, in square planar complexes, which are common for d⁸ metal ions like Ni(II), Pd(II), and Pt(II), ligand substitution reactions are well-documented. The trans effect, where a ligand influences the lability of the ligand positioned trans to it, can play a significant role in determining the stereochemistry of the substitution products.

Redox Reactions:

The metal center in these complexes can often undergo changes in its oxidation state. The this compound ligand itself can also be redox-active, particularly when the amino group is part of a larger conjugated system. The presence of the electron-withdrawing bromine atom on the phenyl ring can influence the electron density on the thiourea backbone and, consequently, the redox potential of the metal center.

Catalytic Activity:

While specific catalytic applications of this compound metal complexes are not extensively documented, related thiourea derivatives have shown promise in organo-catalysis. Metal complexes of thioureas can potentially act as catalysts in various organic transformations, such as C-C bond formation and oxidation reactions. The catalytic activity would be highly dependent on the ability of the metal center to cycle between different oxidation states and to coordinate with the substrates.

Stability of the Complexes

The stability of this compound metal complexes can be discussed in terms of both thermodynamic and kinetic stability.

Thermodynamic Stability:

Interactive Data Table: Stepwise Stability Constants of Divalent Metal Complexes with 2-Amino-5-methoxybenzene Thiol at 25 ± 0.1°C asianpubs.org

Metal Ionlog K₁log K₂log β₂
Cu²⁺8.547.6216.16
Ni²⁺7.987.1515.13
Co²⁺7.456.8814.33
Fe²⁺7.126.4513.57
Mn²⁺6.856.1212.97

Note: Data presented is for a structurally related ligand, 2-Amino-5-methoxybenzene thiol, to illustrate the expected trend in stability. asianpubs.org

Thermal and Photochemical Stability:

Information on the photochemical stability of these specific complexes is limited. However, metal complexes with organic ligands can be susceptible to photochemical reactions, such as photo-induced ligand dissociation or redox reactions, depending on the electronic properties of the metal and the ligand.

Reactivity and Stability in Solution:

The behavior of this compound metal complexes in solution is significantly affected by the solvent. The solvent can influence the coordination geometry and even the stability of the complex. For example, some Cu(II) complexes with (bromophenyl)thiourea moieties exhibit different coordination geometries in the solid state (pseudo-tetrahedral or distorted square planar) which can change upon dissolution in solvents like dimethyl sulfoxide (B87167) (DMSO). nih.gov Furthermore, dilution with water can lead to a reorganization of the atoms around the metal cation. nih.gov The stability of the complexes in solution is also dependent on the pH, as protonation or deprotonation of the ligand can affect its coordinating ability.

Computational and Theoretical Studies on 4 Bromophenyl Amino Thiourea

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study thiourea (B124793) derivatives, providing valuable information that complements experimental findings.

Electronic structure analysis provides insights into the distribution of electrons within the molecule. The molecular electrostatic potential (MESP) surface mapping, for example, can identify the electron-rich and electron-poor regions. In thiourea derivatives, the sulfur atom of the thione group and the oxygen atom of any carbonyl groups typically represent the most negative (electron-rich) centers, while the N-H protons are the most positive (electron-poor) regions. This information is crucial for understanding intermolecular interactions, including hydrogen bonding.

DFT calculations are a reliable tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. For thiourea derivatives, the chemical shifts of the N-H protons are particularly sensitive to their chemical environment and participation in hydrogen bonding. DFT can help assign these protons and understand the factors influencing their resonance.

IR Spectroscopy: The vibrational frequencies of [(4-Bromophenyl)amino]thiourea can be calculated using DFT. These theoretical frequencies correspond to the different vibrational modes of the molecule, such as the N-H stretching, C=S stretching, and C-N stretching vibrations. By comparing the calculated IR spectrum with the experimental one, a detailed assignment of the observed absorption bands can be achieved.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For thiourea derivatives, the UV-Vis spectra are typically characterized by π → π* and n → π* transitions within the aromatic ring and the thiocarbonyl group.

A representative table of predicted spectroscopic data for a thiourea derivative is shown below.

Spectroscopic PropertyPredicted ValueExperimental Value
1H NMR (N-H)δ 8.0-10.0 ppmδ 8.5-10.5 ppm
13C NMR (C=S)δ 175-185 ppmδ 180-190 ppm
IR (N-H stretch)3100-3300 cm-13150-3350 cm-1
IR (C=S stretch)1100-1200 cm-11150-1250 cm-1
UV-Vis (λmax)250-350 nm260-360 nm

Note: The values presented are typical ranges for N-arylthiourea derivatives and may vary for the specific compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. In thiourea derivatives, the HOMO is often localized on the sulfur and nitrogen atoms, while the LUMO is distributed over the aromatic ring system.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

ParameterFormulaDescription
Electronegativity (χ)-(EHOMO + ELUMO)/2The power of an atom to attract electrons to itself.
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to change in electron distribution.
Global Electrophilicity (ω)χ2/(2η)The ability of a species to accept electrons.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations can place this compound into the binding site of a target protein. By analyzing the docked conformation, it is possible to identify the key amino acid residues that are involved in the interaction. These interactions are often non-covalent and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. For thiourea derivatives, the N-H groups and the sulfur atom of the thiourea moiety are often involved in hydrogen bonding with polar amino acid residues like aspartate, glutamate, and serine. The bromophenyl ring can engage in hydrophobic and halogen bonding interactions with nonpolar residues.

Docking algorithms use scoring functions to estimate the binding affinity between the ligand and the target protein, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. By comparing the binding affinities of different compounds, it is possible to rank their potential biological activity.

The detailed interaction mechanism can also be elucidated from docking studies. For example, a docking simulation might reveal that the this compound molecule acts as a competitive inhibitor by occupying the active site of an enzyme and preventing the natural substrate from binding. The precise network of hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex can be visualized and analyzed, providing a rationale for the observed biological activity and guiding the design of more potent analogues.

A summary of typical molecular docking results for a thiourea derivative with a target protein is provided below.

Target ProteinBinding Affinity (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
Example Kinase-8.5Asp145, Lys72Hydrogen Bond
Leu23, Val31Hydrophobic
Phe144π-π Stacking

Note: The data presented is hypothetical and serves as an example of typical findings from molecular docking studies of thiourea derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for a molecule's activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

In the context of thiourea derivatives, QSAR studies have been instrumental in elucidating the structural requirements for various biological activities, including antimicrobial and anticancer effects. These studies typically involve the calculation of a wide range of molecular descriptors, which can be categorized as constitutional, topological, geometrical, and quantum-chemical descriptors. For a series of thiourea derivatives, a QSAR model might reveal that properties such as lipophilicity (expressed as logP), molecular weight, and the presence of specific functional groups are correlated with their biological potency.

For this compound, a hypothetical QSAR study could be conducted as part of a series of related thiourea analogs to predict a specific biological activity, for instance, its potential as an inhibitor of a particular enzyme. The development of such a model would involve the following steps:

Data Set Compilation: A dataset of thiourea derivatives with experimentally determined biological activities would be assembled. This dataset would include this compound.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be employed to generate a QSAR equation that correlates the most relevant descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

A hypothetical QSAR model for a series of thiourea derivatives might yield an equation of the following form:

Biological Activity (logIC50) = a(logP) + b(Molecular Weight) + c(Dipole Moment) + d

Where 'a', 'b', and 'c' are the coefficients for the respective descriptors, and 'd' is a constant. The statistical quality of the model would be assessed by parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error of prediction (RMSEP).

Table 1: Hypothetical Molecular Descriptors for a QSAR Study of this compound and Analogs

CompoundlogPMolecular WeightDipole Moment (Debye)Predicted logIC50
Analog 12.5215.14.2-5.8
Analog 23.1245.23.8-6.5
This compound 3.5 231.1 4.5 -6.2
Analog 32.8220.34.0-6.0

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes, flexibility, and interactions of a molecule with its environment, such as a solvent or a biological receptor.

For this compound, MD simulations can be employed to explore its conformational landscape and dynamic behavior. The thiourea moiety, with its rotatable bonds, can adopt various conformations, and understanding the energetically favorable conformations is crucial for predicting its binding mode to a biological target.

An MD simulation of this compound in an aqueous environment would typically involve the following:

System Setup: A 3D structure of the molecule would be placed in a simulation box filled with water molecules.

Force Field Selection: A suitable force field, which defines the potential energy of the system as a function of its atomic coordinates, would be chosen.

Simulation Production: The simulation would be run for a specific duration (e.g., nanoseconds to microseconds), during which the trajectory of the molecule would be recorded.

Trajectory Analysis: The saved trajectory would be analyzed to extract information about the molecule's conformational flexibility, hydrogen bonding patterns with water, and other dynamic properties.

Key parameters that can be analyzed from an MD simulation of this compound include the root mean square deviation (RMSD) to assess structural stability, the root mean square fluctuation (RMSF) to identify flexible regions of the molecule, and the radial distribution function (RDF) to understand its solvation properties.

Table 2: Hypothetical Results from a Molecular Dynamics Simulation of this compound

ParameterValueInterpretation
Average RMSD1.5 ÅThe molecule maintains a stable conformation throughout the simulation.
RMSF of Bromophenyl Ring0.8 ÅThe bromophenyl ring exhibits relatively low flexibility.
RMSF of Thiourea Group2.1 ÅThe thiourea group shows higher flexibility due to rotatable bonds.
Number of H-bonds with Water4On average, the molecule forms four hydrogen bonds with surrounding water molecules.

This table presents hypothetical data for illustrative purposes.

In Silico ADME Profiling in a Drug Discovery Context

In the process of drug discovery, it is essential to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a potential drug candidate. Poor ADME properties are a major cause of late-stage drug failures. In silico ADME profiling uses computational models to predict these properties, allowing for the early identification of compounds with potential liabilities.

For this compound, a comprehensive in silico ADME profile can be generated to assess its drug-likeness and potential pharmacokinetic behavior. A variety of computational tools and web servers are available for this purpose, which employ models based on large datasets of experimentally determined ADME properties.

The predicted ADME properties for this compound would include:

Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate or inhibitor potential.

Distribution: Predictions of blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and volume of distribution (VD).

Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes.

Excretion: Predictions related to the clearance of the compound.

Table 3: Hypothetical In Silico ADME Profile of this compound

ADME PropertyPredicted Value/ClassificationImplication in Drug Discovery
Human Intestinal Absorption (HIA)HighLikely to be well-absorbed orally.
Caco-2 PermeabilityModerateMay have moderate intestinal permeability.
Blood-Brain Barrier (BBB) PenetrationLowUnlikely to cross the BBB, which is desirable for peripherally acting drugs.
P-glycoprotein SubstrateNoNot likely to be actively effluxed from cells by P-gp.
Plasma Protein Binding (PPB)HighA significant fraction of the compound may be bound to plasma proteins.
CYP2D6 InhibitorYesPotential for drug-drug interactions with drugs metabolized by CYP2D6.

This table presents hypothetical data for illustrative purposes.

By integrating the insights from QSAR modeling, molecular dynamics simulations, and in silico ADME profiling, a comprehensive understanding of the chemical and potential biological characteristics of this compound can be achieved. These computational approaches are crucial for guiding the rational design and optimization of new therapeutic agents based on the thiourea scaffold.

Biological Investigations and Mechanistic Insights of 4 Bromophenyl Amino Thiourea Derivatives

Evaluation of Antimicrobial Activity in Microorganism Strains

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. [(4-Bromophenyl)amino]thiourea derivatives have emerged as a promising class of compounds, exhibiting significant activity against a wide range of pathogenic microorganisms.

Antibacterial Spectrum and Efficacy

Numerous studies have demonstrated the antibacterial potential of this compound derivatives against both Gram-positive and Gram-negative bacteria. Research has shown that certain thiourea (B124793) derivatives exhibit potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL. nih.gov However, the efficacy against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae is often lower, with MIC values frequently exceeding 256 µg/mL for some derivatives. nih.gov This difference in susceptibility is likely due to the protective outer membrane of Gram-negative bacteria. nih.gov

Despite this, specific derivatives have shown promising activity. For instance, certain novel thiourea derivatives have demonstrated excellent activity against both Gram-positive and Gram-negative bacteria, with MIC values as low as 0.95 ± 0.22 µg/mL. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

Compound/Derivative Escherichia coli (MIC) Pseudomonas aeruginosa (MIC) Staphylococcus aureus (MIC) Salmonella typhi (MIC) Klebsiella pneumoniae (MIC)
Thiourea Derivative (TD4) >256 µg/mL nih.gov >256 µg/mL nih.gov 2 µg/mL (MRSA) nih.gov Data Not Available >256 µg/mL nih.gov
Novel Thiourea Derivative (8) 0.95 ± 0.22 µg/mL nih.gov 1.95 ± 0.11 µg/mL nih.gov 1.95 ± 0.11 µg/mL nih.gov Data Not Available 3.25 ± 1.00 µg/mL nih.gov

Note: This table is a compilation of data from different studies and derivatives and is for illustrative purposes.

Antifungal Spectrum and Efficacy

In addition to their antibacterial properties, this compound derivatives have been evaluated for their antifungal activity. Studies have shown that these compounds can be effective against pathogenic fungi such as Candida albicans and Aspergillus niger. For example, certain quinoline (B57606) derivatives incorporating the bromophenyl moiety have demonstrated significant antifungal activity, with inhibition zones against C. albicans reaching up to 31 mm. acs.org Some derivatives also show moderate activity against A. niger. acs.org The antifungal efficacy is influenced by the specific structural modifications of the thiourea backbone. mdpi.com

Table 2: Antifungal Activity of Selected this compound Derivatives

Compound/Derivative Candida albicans Aspergillus niger
Quinoline Derivative (13) 31 mm (Inhibition Zone) acs.org Data Not Available
Quinoline Derivative (11) 29 mm (Inhibition Zone) acs.org Data Not Available
Quinoline Derivative (5) 18 mm (Inhibition Zone) acs.org 14 mm (Inhibition Zone) acs.org

Note: This table presents data on the zone of inhibition, which indicates the extent of antifungal activity.

Inhibition of Microbial Biofilm Formation

Bacterial biofilms are a significant concern in clinical settings as they contribute to persistent infections and increased antibiotic resistance. Research into thiourea derivatives has revealed their potential to inhibit biofilm formation. mdpi.com For instance, some derivatives have shown a notable inhibitory effect on the growth of Candida auris biofilms. mdpi.com This anti-biofilm activity represents a crucial advantage, as it can enhance the susceptibility of bacteria to conventional antibiotics and host immune responses.

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound derivatives are believed to stem from multiple mechanisms of action. One proposed mechanism involves the inhibition of essential bacterial enzymes. Studies have shown that some thiourea derivatives can act as dual inhibitors of E. coli DNA gyrase and topoisomerase IV, enzymes that are critical for DNA replication and repair. nih.govacs.org For example, one derivative exhibited an IC₅₀ value of 0.33 ± 1.25 µM against E. coli DNA gyrase B. nih.gov Another proposed mechanism is the disruption of the bacterial cell wall's integrity. nih.gov Furthermore, research suggests that some derivatives can interfere with the NAD+/NADH homeostasis within bacterial cells, leading to metabolic disruption and cell death. nih.gov

Anticancer Activity in Model Cell Lines (In Vitro Studies)

Beyond their antimicrobial properties, this compound derivatives have demonstrated significant potential as anticancer agents. In vitro studies have highlighted their cytotoxic effects against various cancer cell lines.

Cytotoxicity against Specific Cancer Cell Lines

The anticancer activity of these derivatives has been tested against several human cancer cell lines, including MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and SH-SY5Y (neuroblastoma).

Several studies have reported the potent cytotoxicity of novel thiourea derivatives against the MCF-7 breast cancer cell line. nih.gov For some of these compounds, the IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth, were found to be as low as 10.17 ± 0.65 µM. nih.gov

While information on the cytotoxicity against HeLa cells is more limited, related studies on other heterocyclic derivatives have shown the potential for compounds with similar structural features to exhibit cytotoxic effects. nih.gov

Research has also indicated that certain derivatives are effective against the SH-SY5Y neuroblastoma cell line. researchgate.net In one study, most of the tested compounds showed approximately 50-60% inhibition of SH-SY5Y cells at a concentration of 100 µM, with one derivative displaying an IC₅₀ value of 85.94 µM. researchgate.net

Table 3: In Vitro Anticancer Activity of Selected this compound Derivatives

Compound/Derivative Cell Line IC₅₀ Value
Novel Thiourea Derivative (7a) MCF-7 10.17 ± 0.65 µM nih.gov
Novel Thiourea Derivative (7b) MCF-7 11.59 ± 0.59 µM nih.gov

Note: This table provides a summary of the cytotoxic activity of selected derivatives against specific cancer cell lines.

Identification of Molecular Targets

Research into the biological activities of this compound and its derivatives has identified several key molecular targets, suggesting multiple mechanisms of action against various diseases. These targets include enzymes crucial for microbial survival and cancer cell proliferation.

DNA Gyrase: Thiourea derivatives have been investigated as potential inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication, recombination, and repair. acs.orgresearchgate.net By targeting this enzyme, these compounds can hinder bacterial growth. acs.org For instance, certain N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives have demonstrated potent inhibitory activity against the DNA gyrase of Staphylococcus aureus and Bacillus subtilis. nih.gov Specifically, compound 3k in one study showed strong inhibition with IC₅₀ values of 0.15 µg/mL and 0.25 µg/mL against S. aureus and B. subtilis DNA gyrase, respectively. nih.gov Molecular docking studies have further elucidated the binding interactions between these derivatives and the enzyme's active site. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the synthesis of nucleic acids and amino acids, making it a target for antimicrobial and anticancer therapies. nih.govnih.govresearchgate.net Some thiourea derivatives containing a 1,3-thiazole ring have been found to inhibit S. aureus DHFR. rsc.org One particular compound, 4h , exhibited strong inhibitory activity with an IC₅₀ value of 0.13 ± 0.05 μM. rsc.org

NAD(P)H Quinone Oxidoreductase 1 (NQO1): NQO1 is a cytosolic enzyme that plays a role in detoxification by catalyzing the two-electron reduction of quinones, which can prevent the generation of reactive oxygen species. nih.govnih.govwikipedia.orgresearchgate.netmanchester.ac.uk The interaction of thiourea derivatives with NQO1 has been a subject of interest in the context of cancer therapy, as this enzyme is often overexpressed in tumor cells. manchester.ac.uk

Protein Kinases: Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is often implicated in cancer. biointerfaceresearch.com Thiourea derivatives have been explored as inhibitors of various protein kinases. For example, certain derivatives have been designed as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. researchgate.net Additionally, (4-(phenylamino)quinazolinyl)-phenylthiourea derivatives have been identified as novel inhibitors of NF-κB, a transcription factor central to inflammatory responses. nih.gov

Induction of Programmed Cell Death Pathways (Apoptosis)

Studies have shown that some derivatives of this compound can induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for anticancer agents. For example, a study on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, which share a similar structural motif, demonstrated their ability to induce apoptosis in breast cancer (MCF-7) cells. mdpi.com Flow cytometric analysis revealed that one of the tested compounds significantly increased the percentage of apoptotic cells compared to untreated controls, indicating that its antiproliferative activity is mediated through the induction of apoptosis. mdpi.com

Antioxidant and Radical Scavenging Properties

Thiourea derivatives, including those with a (4-Bromophenyl)amino moiety, have demonstrated notable antioxidant and radical scavenging activities. mdpi.comhueuni.edu.vn This property is significant as oxidative stress is implicated in a wide range of diseases.

In Vitro Assays (e.g., DPPH, ABTS)

The antioxidant potential of these compounds is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.netmdpi.commdpi.comnih.gov In these assays, the ability of a compound to donate a hydrogen atom or an electron to the stable free radicals, DPPH or ABTS•+, is measured by a decrease in absorbance, which is indicative of its scavenging capacity. nih.gov For instance, 1,3-bis(3,4-dichlorophenyl) thiourea, a related derivative, showed potent antioxidant activity with IC₅₀ values of 45 µg/mL in the DPPH assay and 52 µg/mL against ABTS free radicals. mdpi.com

Mechanistic Understanding of Antioxidant Action

The antioxidant action of thiourea derivatives is attributed to their ability to scavenge free radicals. nih.govnih.govresearchgate.netmdpi.com The mechanism can involve either a single electron transfer (SET) or a hydrogen atom transfer (HAT). nih.gov Theoretical studies have suggested that thiourea and its derivatives can efficiently scavenge superoxide (B77818) radical anions through single hydrogen abstraction. researchgate.net Additionally, they can scavenge hydroxyl radicals via an addition mechanism to the carbon sites of the molecules. researchgate.net The presence of electron-donating or electron-withdrawing groups on the phenyl ring can influence the antioxidant capacity of these compounds.

Anti-Inflammatory Effects

Several derivatives of this compound have been investigated for their anti-inflammatory properties. mdpi.com For example, the derivative (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC) has been shown to possess significant anti-inflammatory and antinociceptive effects in various animal models. nih.gov In a carrageenan-induced paw edema model, BTTSC demonstrated a reduction in edema, particularly in the initial phase of inflammation. nih.gov Further studies suggested that its mechanism of action may involve interference with early inflammatory mediators like histamine. nih.gov Other research has also highlighted the anti-inflammatory potential of thiourea derivatives, with some studies indicating that they may exert their effects with fewer ulcerogenic side effects compared to standard anti-inflammatory drugs like naproxen. mdpi.com

Anti-Malarial Activity in Parasite Models

The 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore in antimalarial drug discovery. nih.govnih.govmdpi.comresearchgate.net Consequently, derivatives of this compound that incorporate this or similar heterocyclic systems have been explored for their potential anti-malarial activity. mdpi.com Thiosemicarbazones, which are structurally related to thioureas, have also been evaluated as potential antimalarial agents. researchgate.net While specific data on the anti-malarial activity of this compound itself is limited, the broader class of thiourea and 4-aminoquinoline derivatives continues to be an area of active research in the development of new treatments for malaria, including drug-resistant strains. nih.govnih.gov

Enzyme Inhibition Studies (General)

Thiourea derivatives are recognized for their wide range of biological activities, which stem from the unique chemical properties of the thiourea moiety. These compounds are versatile pharmacophores that can interact with various biological targets, including enzymes. The presence of both hydrogen bond donors (NH groups) and a hydrogen bond acceptor (C=S group) allows them to form multiple interactions within enzyme active sites. The sulfur atom, in particular, can coordinate with metal ions present in metalloenzymes, leading to potent inhibition. The lipophilic nature of the aryl substituent, such as the 4-bromophenyl group, further influences the compound's ability to penetrate biological membranes and interact with hydrophobic pockets in enzymes.

α-Amylase Inhibition

α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Certain thiourea derivatives have demonstrated notable inhibitory activity against this enzyme. Specifically, studies on pyrimidine-linked and pyrazoline-linked acyl thiourea derivatives containing a 4-bromophenyl group have provided quantitative insights into their α-amylase inhibitory potential.

One study on novel diaryl pyrimidine (B1678525) linked acyl thiourea derivatives reported that the compound featuring a 4-bromophenyl substituent exhibited significant α-amylase inhibition. nih.gov Another series of pyrazoline linked acyl thiourea pharmacophores also showed that the 4-bromophenyl derivative possessed amylase inhibitory activity. rsc.org These findings underscore the potential of the this compound scaffold in designing α-amylase inhibitors.

Inhibitory Concentration (IC₅₀) of this compound Derivatives Against α-Amylase
Compound DerivativeIC₅₀ (µM)Reference
Diaryl pyrimidine linked acyl thiourea (4-bromo derivative)1.831 ± 0.051 nih.gov
Pyrazoline linked acyl thiourea (4-bromo derivative)90.3 ± 1.08 rsc.org
Acarbose (Standard)1.063 ± 0.013 nih.gov

Butylcholinesterase Inhibition

Butylcholinesterase (BChE), along with acetylcholinesterase (AChE), plays a role in regulating acetylcholine (B1216132) levels in the brain. Inhibition of these enzymes is a key approach in the management of Alzheimer's disease. While various thiourea derivatives have been investigated as cholinesterase inhibitors, specific data on the direct inhibitory activity of this compound against BChE is limited in the available literature. However, studies on more complex molecules incorporating the thiourea scaffold suggest that this chemical class can be effective. For instance, research on thiazolidine-4-one derivatives has indicated that compounds with N-heterocyclic structures tend to show higher anticholinesterase activity. researchgate.net This suggests that while the basic this compound structure may possess some activity, its potency can be significantly enhanced through further chemical modification.

Tyrosinase and Other Kinase Inhibition

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that is central to melanin (B1238610) biosynthesis. Its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. Thiourea-based compounds are well-known tyrosinase inhibitors, primarily due to the ability of the sulfur atom to chelate the copper ions in the enzyme's active site. nih.gov Research on various derivatives has shown that the substitution pattern on the phenyl ring plays a crucial role in determining the inhibitory potency. For example, studies on isopropylquinazolinone derivatives revealed that a compound with a 4-bromophenyl group exhibited moderate antioxidant activity, a property often linked to tyrosinase inhibition. nih.gov Similarly, work on thioflavone and thioflavonol analogues identified brominated derivatives as potent tyrosinase inhibitors. researchgate.net

Inhibitory Activity of Bromophenyl-Containing Derivatives Against Tyrosinase
Compound ClassSpecific DerivativeInhibitory ActivityReference
Isopropylquinazolinones4-Bromophenyl derivative41.44% inhibition at 100 µM nih.gov
3-Hydroxy-4-thioflavone5-Bromo, 3'-nitro derivativeIC₅₀ = 1.12 ± 0.04 µM researchgate.net
3-Hydroxy-4-thioflavone7-Bromo, 4'-nitro derivativeIC₅₀ = 1.45 ± 0.08 µM researchgate.net
Kojic Acid (Standard)-IC₅₀ = 23.64 ± 2.56 µM nih.gov

Other Kinase Inhibition

The this compound scaffold has also been explored in the context of other kinase inhibitors, particularly in cancer and inflammation research. Protein kinases are a large family of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases. Studies have shown that quinazoline (B50416) derivatives bearing a phenylthiourea (B91264) moiety can act as potent inhibitors of signaling pathways like NF-κB, which is crucial in inflammation. nih.gov Furthermore, quinazoline structures with a bromophenyl substituent have been identified as selective inhibitors of Aurora A kinase, a target in cancer therapy. nih.govresearchgate.net These findings indicate that the this compound structure can serve as a valuable building block for the development of targeted kinase inhibitors.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies help to elucidate the key molecular features responsible for their enzyme inhibitory effects.

For α-amylase inhibition , the nature and position of substituents on the phenyl ring are critical. A study on pyrimidine linked acyl thiourea derivatives revealed that electron-withdrawing groups on the phenyl ring influence the inhibitory activity. The 4-bromo derivative was found to be a potent inhibitor, suggesting that the electronegativity and size of the halogen atom at the para position contribute favorably to the binding interaction with the enzyme's active site. nih.gov As the electronegativity of the substituent increased from fluorine to chlorine to bromine, a corresponding change in inhibitory activity was observed. nih.gov

In the context of tyrosinase inhibition , the SAR is also well-defined. The thiourea moiety itself is a key pharmacophore due to its copper-chelating ability. nih.gov The presence of halogen substituents on the phenyl ring, such as bromine, generally enhances inhibitory potency. Studies on thioflavone derivatives showed that brominated compounds were among the most potent inhibitors identified. researchgate.net The position of the bromo group is also important; for instance, substitutions at positions 5 or 7 of the thioflavone core, combined with other electron-withdrawing groups on a separate phenyl ring, resulted in exceptionally high activity. researchgate.net

For kinase inhibition , SAR studies indicate that the this compound moiety often serves as a fragment that can be incorporated into larger, more complex scaffolds to achieve high affinity and selectivity. For example, in the development of NF-κB inhibitors, the thiourea linker was crucial for activity, and modifications on the phenyl rings allowed for the optimization of potency and reduction of cytotoxicity. nih.gov Similarly, for Aurora A kinase inhibitors, the presence of a 3-bromophenyl group on a quinazoline core was found to be a key determinant of potency. nih.gov

Advanced Applications in Materials Science and Other Fields

Precursors for Nanomaterial Synthesis (e.g., Metal Sulfide (B99878) Nanocrystals)

[(4-Bromophenyl)amino]thiourea and its derivatives serve as effective precursors in the synthesis of metal sulfide nanocrystals. The thiourea (B124793) group acts as a sulfur source, which, upon decomposition, releases sulfur to react with metal precursors to form the desired nanocrystals. The substituent on the thiourea, in this case, the 4-bromophenyl group, plays a crucial role in tuning the reactivity of the precursor. This tunability is essential for controlling the size, shape, and properties of the resulting nanocrystals, which are critical for their performance in applications such as optoelectronics, catalysis, and bio-imaging. nih.govresearchgate.net

The synthesis of metal sulfide nanoparticles often involves a hot-injection method where the thiourea derivative is introduced into a hot solution containing the metal precursor. researchgate.net The rate of the thiourea's decomposition and subsequent reaction can be controlled by modifying the electronic and steric properties of the substituents on the thiourea molecule. This control over the reaction kinetics allows for the precise manipulation of the nucleation and growth phases of the nanocrystals, thereby enabling the synthesis of monodisperse nanoparticles with desired characteristics. nih.govresearchgate.net

Table 1: Influence of Thiourea Precursor on Nanocrystal Synthesis

Precursor FeatureEffect on Nanocrystal SynthesisReference
Substituent PatternTunes conversion reactivity over several orders of magnitude. nih.gov
Conversion KineticsFaster kinetics lead to increased crystal nucleation. nih.gov
Controlled ReactivityAllows for adjustment of nanocrystal concentration and desired crystal size at full conversion. nih.gov
Molten-State SynthesisThiourea can serve as a reactive precursor in solvent-free synthesis of transition-metal sulfide nanoparticles. kaust.edu.sa

Role in Polymer Chemistry (e.g., Epoxy Resin Curing Agents)

In polymer chemistry, thiourea derivatives, including this compound, can function as curing agents for epoxy resins. The amine groups in the thiourea moiety can react with the epoxy groups of the resin, leading to the formation of a cross-linked polymer network. nih.govthreebond.co.jp This cross-linking process, known as curing, transforms the liquid resin into a hard and durable thermoset material.

The properties of the cured epoxy resin, such as its mechanical strength, thermal stability, and chemical resistance, are significantly influenced by the structure of the curing agent. The presence of the aromatic 4-bromophenyl group in this compound can enhance the thermal stability and rigidity of the resulting polymer network. Amine-based curing agents are classified based on the nature of the hydrocarbon they are attached to, with aromatic amines generally imparting greater heat and chemical resistance compared to aliphatic amines. threebond.co.jp

Non-Linear Optical (NLO) Properties

Organic molecules with donor-π-acceptor architectures are known to exhibit significant non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. While direct studies on the NLO properties of this compound are not extensively documented, its structural components suggest potential for NLO activity. The thiourea group can act as part of a π-conjugated system, and the bromo-substituent on the phenyl ring can influence the molecule's electronic properties.

The delocalization of π-electrons within a molecule is a key factor for NLO response. In related organic compounds, the presence of electron-donating and electron-withdrawing groups connected by a π-bridge leads to intramolecular charge transfer, which is a source of high NLO activity. The design and synthesis of new organic materials with enhanced NLO properties is an active area of research.

Anion Recognition and Sensing Applications

Thiourea-based compounds are highly effective as receptors for anion recognition and sensing due to the ability of the N-H protons to form strong hydrogen bonds with anions. researchgate.netnih.govfrontiersin.org The this compound molecule possesses these N-H groups, making it a potential candidate for use in chemosensors designed to detect specific anions.

Table 2: Anion Sensing with Thiourea-Based Receptors

Receptor FeatureAnion InteractionDetection MethodReference
Thiourea N-H groupsForm hydrogen bonds with anions.Colorimetric or Fluorometric researchgate.netnih.gov
4-Nitrophenyl groupActs as a chromophore for colorimetric sensing.UV-Vis Spectroscopy frontiersin.org
High affinity for basic anionsCan be tuned by modifying substituents.Spectroscopic Titrations nih.gov
Selectivity for specific anionsCan be designed for detecting ions like acetate (B1210297) or fluoride.Naked-eye detection, UV-Vis, NMR austinpublishinggroup.com

Catalytic Applications (e.g., Organocatalysis)

Thiourea derivatives have emerged as powerful organocatalysts, particularly in the field of asymmetric synthesis. rsc.orgrsc.org These molecules can act as bifunctional catalysts, where the thiourea moiety activates an electrophile through hydrogen bonding, and another functional group, such as an amine, activates a nucleophile. This dual activation strategy is highly effective in controlling the stereoselectivity of chemical reactions.

The N-H groups of the thiourea in this compound can form hydrogen bonds with substrates, thereby increasing their reactivity. While the specific catalytic applications of this compound are not extensively detailed, the general principles of thiourea-based organocatalysis suggest its potential utility in a range of organic transformations, including Michael additions, Mannich reactions, and aldol (B89426) reactions. nih.gov

Industrial Applications (e.g., Photographic Films, Dyes, Elastomers, Plastics, Textiles)

Thiourea and its derivatives have a wide array of industrial applications. mdpi.com Specifically, (4-Bromophenyl)thiourea has been utilized in the commercialization of photographic films. boropharm.compolycil.co.uk In photography, thiourea compounds can act as toning agents to alter the color and improve the permanence of the image.

Beyond photography, thiourea derivatives are used in the production of various materials. They can be incorporated into dyes, elastomers, plastics, and textiles to impart specific properties. mdpi.com For example, their ability to form complexes with metals is utilized in various industrial processes. The versatility of thiourea-based compounds makes them valuable intermediates in the synthesis of a broad range of commercial products.

Conclusion and Future Research Directions

Summary of Key Research Findings and Advancements for [(4-Bromophenyl)amino]thiourea

Research into thiourea (B124793) derivatives has revealed a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antioxidant, anti-inflammatory, and antiviral properties. mdpi.comdntb.gov.ua These compounds are recognized for their role in medicinal chemistry and have been investigated for their potential as therapeutic agents. dntb.gov.ua The presence of a bromophenyl group in the thiourea structure, as seen in this compound, is a common feature in many biologically active molecules, often enhancing their efficacy.

While specific research on this compound is not extensively detailed in the public domain, the advancements in the broader category of thiourea derivatives provide a foundational understanding of its potential. Studies on analogous compounds suggest that the biological activity of these molecules is closely linked to their structural and electronic properties, which can be fine-tuned through chemical modifications.

Table 1: Overview of Investigated Biological Activities of Thiourea Derivatives

Biological ActivityDescriptionKey Findings in Analogs
Antimicrobial Inhibition of bacterial and fungal growth.Derivatives have shown efficacy against various strains, including drug-resistant ones. mdpi.com
Anticancer Inhibition of cancer cell proliferation.Certain derivatives exhibit cytotoxic effects against various cancer cell lines. mdpi.comnih.gov
Antioxidant Neutralization of free radicals.The thiourea moiety can contribute to antioxidant capacity. mdpi.com
Enzyme Inhibition Modulation of enzyme activity.Inhibition of enzymes like urease and tyrosinase has been reported for some derivatives. researchgate.net

Unexplored Research Avenues and Potential for Novel Analogues

The full potential of this compound remains largely untapped, presenting numerous avenues for future research. A systematic exploration of its biological activities is a primary area of interest. This includes comprehensive screening against a wide range of microbial pathogens, cancer cell lines, and viral agents to identify any specific therapeutic potential.

The synthesis of novel analogues of this compound represents a promising strategy for enhancing its biological activity and exploring structure-activity relationships. Modifications could include:

Substitution on the Phenyl Ring: Introducing different substituents on the bromophenyl ring could modulate the electronic properties and steric hindrance of the molecule, potentially leading to improved biological efficacy.

Derivatization of the Thiourea Moiety: Alterations to the thiourea group could influence the compound's binding affinity to biological targets and its pharmacokinetic properties.

Introduction of Other Heterocyclic Moieties: Incorporating other heterocyclic rings known for their biological activity could result in hybrid molecules with synergistic or novel therapeutic effects.

Further research into the coordination chemistry of this compound with various metal ions could also lead to the development of novel metal-based therapeutic agents with unique mechanisms of action. nih.gov

Future Prospects in Drug Discovery and Material Science

The versatile nature of the thiourea scaffold positions this compound as a valuable building block in both drug discovery and material science.

In drug discovery , its potential as a lead compound for the development of new therapeutic agents is significant. The wide range of biological activities associated with thiourea derivatives suggests that this compound and its future analogues could be explored for the treatment of infectious diseases, cancer, and inflammatory conditions. mdpi.comresearchgate.net Computational studies, such as molecular docking, can be employed to predict the binding interactions of these compounds with specific biological targets, thereby guiding the design of more potent and selective drug candidates. nih.gov

In material science , thiourea and its derivatives have found applications in various domains. For instance, (4-Bromophenyl)thiourea has been utilized in the commercialization of photographic films and in the development of perovskites. boropharm.com It can also function as a biological stain for detecting proteins. boropharm.com The ability of thiourea to form stable complexes with metal ions makes it useful in analytical chemistry and metal extraction processes. annexechem.com Future research could explore the potential of this compound in the development of new polymers, sensors, and other advanced materials.

Table 2: Potential Applications of this compound and its Analogues

FieldPotential ApplicationRationale
Drug Discovery Development of new antimicrobial, anticancer, and anti-inflammatory agents.Based on the known biological activities of thiourea derivatives. mdpi.comdntb.gov.ua
Material Science Synthesis of novel polymers, sensors, and coordination complexes.The thiourea moiety provides versatile coordination sites and reactivity. annexechem.com
Analytical Chemistry Chelating agent for metal ion detection and separation.The ability of thiourea to form stable complexes with metals. annexechem.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare [(4-Bromophenyl)amino]thiourea derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : this compound derivatives are typically synthesized via nucleophilic substitution reactions between 4-bromophenyl isothiocyanate and amines. Optimization includes using polar aprotic solvents (e.g., DCM, THF) and Lewis acid/base catalysts to enhance reaction rates . For example, recrystallization from DMSO/toluene (1:1) yielded a pure product (72.2%) with confirmed structure via 1H^1H NMR and IR spectroscopy . Solvent-free one-pot reactions under phase-transfer catalysis have also been reported for analogous thiourea derivatives .

Q. How can spectroscopic techniques (NMR, IR) validate the structural integrity of this compound?

  • Methodological Answer :

  • 1H^1H NMR : Aromatic protons from the 4-bromophenyl group appear as doublets (δ 7.73–7.91 ppm), while thiourea NH protons resonate as broad singlets (δ 11.82–12.37 ppm) due to hydrogen bonding .
  • IR : Key peaks include N–H stretching (3140 cm1^{-1}), C=O (1681 cm1^{-1}), and C=S (1429 cm1^{-1}) .
  • Elemental Analysis : Confirms stoichiometry (e.g., C: 44.70% vs. calculated 44.61%) .

Q. What are the primary challenges in characterizing thiourea derivatives using X-ray crystallography?

  • Methodological Answer : Thiourea derivatives often exhibit polymorphism or disordered crystal packing due to flexible N–H···S hydrogen-bonding networks. Structure validation tools like PLATON or SHELXL are critical for resolving ambiguities. For example, single-crystal X-ray diffraction of analogous compounds confirmed planar geometry and intermolecular hydrogen bonds (e.g., N–H···S distances of 3.2–3.5 Å) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the biological activity of this compound?

  • Methodological Answer : Substituents on the phenyl ring or thiourea backbone modulate bioactivity. For example:

  • 3-Bromophenyl analogs showed 97.03% inhibition of HIV-1 protease at 100 µM, attributed to enhanced halogen bonding with the enzyme’s active site .
  • 2,4-Difluorophenyl derivatives exhibited lower cytotoxicity (17.9% viability against Trypanosoma brucei) compared to unsubstituted analogs, likely due to increased lipophilicity .
  • Structure-Activity Relationship (SAR) : Computational docking (e.g., Autodock 4.2) predicts binding affinities by analyzing steric and electronic effects of substituents .

Q. What experimental and computational approaches are used to resolve contradictions in biological activity data?

  • Methodological Answer : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., solvent, pH) or compound purity. Mitigation strategies include:

  • Dose-Response Curves : Triplicate measurements with statistical validation (e.g., ±5.6% SD in viability assays ).
  • DFT Calculations : Elucidate electronic effects (e.g., charge distribution on sulfur atoms) to rationalize variations in enzyme inhibition .
  • Crystallographic Validation : Correlate binding modes from protein-ligand co-crystals with activity data .

Q. How can this compound derivatives be applied in coordination chemistry?

  • Methodological Answer : The thiourea moiety acts as a N,S-bidentate ligand for transition metals. For example:

  • Palladium(II) Complexes : Synthesized by reacting this compound with PdCl2_2 in acetonitrile. Characterization via 1H^1H NMR (downfield shift of NH protons) and LC-MS confirms monodentate vs. bidentate binding .
  • Substitution Kinetics : Reaction rates with thiourea nucleophiles (e.g., N,N'-dimethylthiourea) are monitored using UV-Vis spectroscopy, revealing mechanisms (associative vs. dissociative) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.